N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide
Description
This compound features a benzodioxole-methyl group linked to an acetamide backbone, which is further connected via a sulfanyl group to a substituted tetrahydroquinoline core. The tetrahydroquinoline moiety contains a cyano group at position 3, an ethyl group at position 4, and two methyl groups at position 7, contributing to its stereochemical rigidity and lipophilicity .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-4-15-16(10-25)23(27-17-8-24(2,3)9-18(28)22(15)17)32-12-21(29)26-11-14-5-6-19-20(7-14)31-13-30-19/h5-7H,4,8-9,11-13H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAJLIJOSWGPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=O)CC(C2)(C)C)SCC(=O)NCC3=CC4=C(C=C3)OCO4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a benzodioxole moiety and a tetrahydroquinoline derivative, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its pharmacological effects, mechanisms of action, and potential applications.
Chemical Structure
The compound can be represented as follows:
Pharmacological Properties
Recent studies have indicated that compounds similar to N-[...]-acetamide exhibit a range of biological activities:
- Antioxidant Activity : Compounds featuring benzodioxole and tetrahydroquinoline structures have been shown to possess significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory disorders.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can protect neuronal cells from damage associated with neurodegenerative diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Studies : A study conducted by Al-Wabli et al. (2017) demonstrated that similar benzodioxole derivatives effectively scavenge free radicals and enhance the activity of endogenous antioxidant enzymes .
- Inflammatory Response : In vitro experiments showed that these compounds could significantly lower the secretion of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
- Cancer Cell Line Testing : In a series of tests on various cancer cell lines (e.g., MV4-11), the compound exhibited IC50 values indicating potent anticancer activity through mechanisms involving apoptosis and cell cycle disruption .
- Neuroprotection : Research highlighted the ability of related compounds to enhance neuroprotective pathways in models of Alzheimer's disease, suggesting their potential in neurodegenerative therapy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide exhibit anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis .
Anti-inflammatory Potential
In silico studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The docking studies have shown promising interactions with the enzyme's active site, indicating potential for developing anti-inflammatory drugs .
Enzyme Inhibition
The compound's structural components allow it to interact with various enzymes. For example, similar compounds have been evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in treating type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD), respectively .
Case Study 1: Anticancer Activity
A study focused on derivatives of tetrahydroquinoline compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at specific phases .
Case Study 2: Anti-inflammatory Effects
A recent investigation evaluated the anti-inflammatory activity of related compounds through both in vitro and in vivo models. Results indicated a reduction in pro-inflammatory cytokines and improved clinical outcomes in animal models of inflammation .
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Formation of the benzodioxole moiety.
- Introduction of the cyano group.
- Construction of the tetrahydroquinoline framework.
Optimizing these synthetic routes is crucial for industrial applications to ensure high yield and purity .
Chemical Reactions Analysis
Thioether Oxidation
The sulfanyl (-S-) group in the tetrahydroquinolin moiety is susceptible to oxidation under mild conditions. Based on studies of similar thioether-containing compounds, this reaction typically yields sulfoxide or sulfone derivatives depending on the oxidizing agent:
| Reactant | Oxidizing Agent | Product | Conditions |
|---|---|---|---|
| Thioether (R-S-R') | H₂O₂ | Sulfoxide (R-S(=O)-R') | 25°C, 1–2 hours |
| Thioether (R-S-R') | mCPBA | Sulfone (R-SO₂-R') | 0°C to RT, 1 hour |
This reaction is critical for modulating the compound’s electronic properties and potential biological interactions.
Amide Hydrolysis
The acetamide group may undergo hydrolysis under acidic or basic conditions. For example, benzodioxol-linked amides in structurally related systems show cleavage of the amide bond to form carboxylic acids and amines:
Key factors influencing hydrolysis :
-
pH : Rates increase significantly under strongly acidic (HCl, H₂SO₄) or alkaline (NaOH) conditions.
-
Temperature : Elevated temperatures (>60°C) accelerate reaction kinetics.
Cyanogroup Transformations
The cyano (-C≡N) substituent at position 3 of the tetrahydroquinolin ring participates in diverse reactions:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Reduction | H₂/Pd-C | Primary amine (-CH₂NH₂) | Bioactivity modulation |
| Hydrolysis | H₂SO₄/H₂O | Carboxylic acid (-COOH) | Solubility enhancement |
Keto-Enol Tautomerism
The 5-oxo group in the tetrahydroquinolin scaffold enables keto-enol tautomerism, which can influence reactivity in nucleophilic addition or metal coordination. For example:
This equilibrium is pH-dependent and may stabilize intermediates in further functionalization reactions.
Benzodioxol Ring Reactivity
The 1,3-benzodioxol moiety is stable under neutral conditions but undergoes ring-opening in strong acids or bases :
| Condition | Reagent | Product |
|---|---|---|
| Acidic (HCl, H₂SO₄) | H⁺ | Catechol derivatives |
| Basic (NaOH) | OH⁻ | Deprotonated diol intermediates |
Electrophilic Aromatic Substitution
The electron-rich tetrahydroquinolin and benzodioxol rings may undergo halogenation or nitration at specific positions. For example:
| Reaction | Reagents | Position of Substitution |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to electron donors |
| Bromination | Br₂/FeBr₃ | Activated aromatic sites |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Acetamide Derivatives
The compound’s structural uniqueness lies in its benzodioxole and tetrahydroquinoline substituents. Comparable analogs include:
Key Observations:
- Benzodioxole vs. Thiadiazole: The benzodioxole group in the target compound (electron-rich) may improve binding to aromatic-rich enzyme pockets compared to the electron-deficient thiadiazole in , which is associated with anti-inflammatory activity .
Physicochemical Properties
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetamide?
- Methodological Answer : The compound’s synthesis can be approached via multi-step heterocyclic coupling. A generalized strategy involves:
Core scaffold preparation : Synthesize the tetrahydroquinolin-5-one core through cyclization of ethyl cyanoacetate derivatives under acidic conditions.
Thioether linkage : Introduce the sulfanyl group via nucleophilic substitution using thiol-containing intermediates (e.g., mercapto-benzodioxolylmethyl precursors).
Acetamide coupling : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the benzodioxolylmethyl group to the sulfanyl-acetamide moiety.
- Optimization : Use statistical experimental design (e.g., factorial or response surface methodologies) to minimize side reactions and maximize yield .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Chromatography : HPLC or UPLC with UV detection (λ ~254 nm) to assess purity (>95% as per industry standards).
- Spectroscopy :
- NMR : H and C NMR to confirm substituent positions (e.g., benzodioxole methyl protons at δ 4.2–4.5 ppm; tetrahydroquinolinone carbonyl at δ 170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] for C₂₄H₂₅N₃O₄S: ~460.16 Da).
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the sulfanyl-acetamide moiety in catalytic or biological systems?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density distribution, identifying nucleophilic/electrophilic sites (e.g., sulfur in the sulfanyl group).
- Reaction Pathway Analysis : Tools like Gaussian or ORCA simulate transition states for thioether bond cleavage or oxidation .
- Docking Studies : For biological targeting, employ AutoDock Vina to predict interactions with enzymes (e.g., cytochrome P450 isoforms) .
Q. How can researchers resolve contradictions between computational predictions and experimental stability data for this compound?
- Methodological Answer :
- Iterative Feedback : Integrate experimental stability data (e.g., accelerated degradation studies under pH/thermal stress) into computational models to refine parameters (e.g., solvation effects in DFT) .
- Sensitivity Analysis : Use Monte Carlo simulations to identify which computational assumptions (e.g., solvent dielectric constant) most impact stability predictions .
Q. What experimental design strategies optimize reaction conditions for scale-up without compromising yield?
- Methodological Answer :
- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to optimize variables (temperature, catalyst loading, solvent polarity). For example:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Catalyst (mol%) | 1–5% | 3% |
| Solvent | DMF/THF/Toluene | THF |
- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor reaction progression in real time .
Q. How can AI-driven tools enhance the development of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Generative Models : Train recurrent neural networks (RNNs) on PubChem/NIST datasets to propose structurally diverse analogs with optimized logP or solubility .
- Multi-Objective Optimization : Pareto front analysis balances conflicting objectives (e.g., potency vs. metabolic stability) using platforms like COMSOL Multiphysics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
